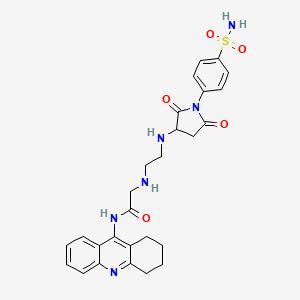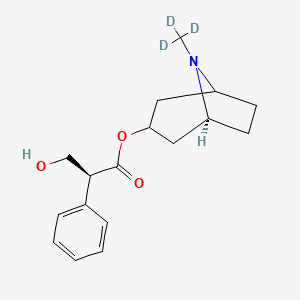
L-Hyoscyamine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Hyoscyamine-d3, also known as Daturine-d3, is a deuterium-labeled form of L-Hyoscyamine. L-Hyoscyamine is a natural plant tropane alkaloid and a potent competitive muscarinic receptor antagonist. It is the levo-isomer of Atropine and is commonly found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade [2][2].
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Hyoscyamine-d3 involves the incorporation of deuterium into the L-Hyoscyamine molecule. One common method is to start with 2,4-dihydroxy-5-methoxybenzaldehyde as the starting material. The process involves several steps, including the addition of solvents and reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Analyse Chemischer Reaktionen
Types of Reactions
L-Hyoscyamine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
L-Hyoscyamine-d3 has a wide range of scientific research applications, including:
Wirkmechanismus
L-Hyoscyamine-d3 exerts its effects by competitively and non-selectively antagonizing muscarinic receptors in various tissues, including smooth muscle, cardiac muscle, and the central nervous system. This antagonism leads to the inhibition of acetylcholine-mediated responses, resulting in reduced muscle contractions and other physiological effects .
Vergleich Mit ähnlichen Verbindungen
L-Hyoscyamine-d3 is similar to other tropane alkaloids, such as:
Atropine: A racemic mixture of L-Hyoscyamine and D-Hyoscyamine.
Scopolamine: Another tropane alkaloid with similar antimuscarinic properties.
Cocaine: A tropane alkaloid with stimulant effects on the central nervous system.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful as a tracer in scientific research. This labeling allows for precise quantitation and analysis of the compound in various biological and chemical processes .
Eigenschaften
Molekularformel |
C17H23NO3 |
|---|---|
Molekulargewicht |
292.39 g/mol |
IUPAC-Name |
[(5S)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16+/m0/s1/i1D3 |
InChI-Schlüssel |
RKUNBYITZUJHSG-XIZQDHBESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1[C@H]2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



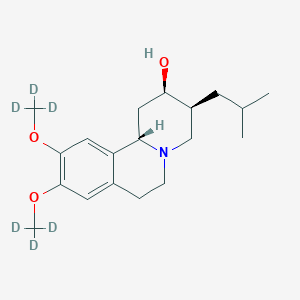
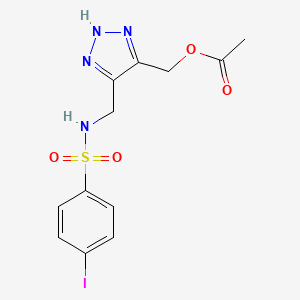
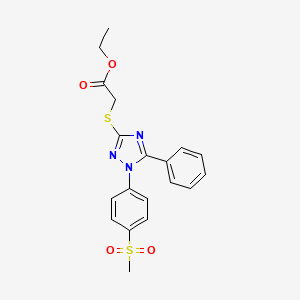

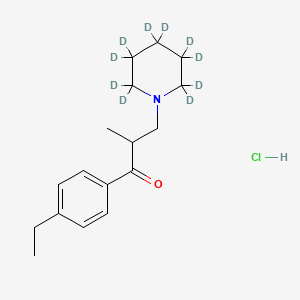

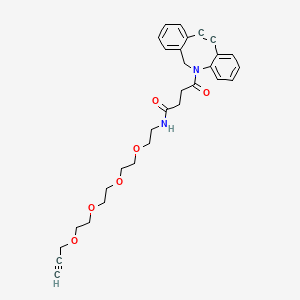


![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)


